1,2-Dimethylcyclobutane-1,2-dicarboxylate
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Overview
Description
1,2-Dimethylcyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclobutane, featuring two methyl groups and two ester functional groups attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclobutane-1,2-dicarboxylate can be synthesized through the thermal condensation polymerization of 1,3-butanediol under acidic conditions to generate cyclobutane-1,2-diol. The target product is then obtained by reacting the cyclobutane-1,2-diol with formyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylcyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1,2-Dimethylcyclobutane-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2-dimethylcyclobutane-1,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. For example, in hydrogenation reactions, the compound can undergo stereospecific addition of hydrogen atoms, facilitated by catalysts such as palladium (Pd), nickel (Ni), rhodium (Rh), and platinum (Pt). This process stabilizes the compound by transforming it into a more stable product .
Comparison with Similar Compounds
1,2-Dimethylcyclobutene: A related compound with a similar cyclobutane ring structure but with double bonds instead of ester groups.
1,2-Dibromocyclopentane: Another cycloalkane derivative with bromine substituents instead of ester groups.
Properties
Molecular Formula |
C8H10O4-2 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1,2-dimethylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/p-2 |
InChI Key |
UAVBJCGFDYWJAG-UHFFFAOYSA-L |
Canonical SMILES |
CC1(CCC1(C)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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